(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol
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Overview
Description
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol: is a spirocyclic compound characterized by a cyclopropane ring fused to an indene structure with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol typically involves a multi-step process. One common method includes the cyclopropanation of indene derivatives using reagents such as diazomethane or sulfur ylides. The reaction conditions often require the presence of a catalyst, such as rhodium or copper complexes, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as Jones’ reagent or o-iodoxybenzoic acid (IBX) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol serves as a versatile building block for the construction of complex molecular architectures. Its unique spirocyclic structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing biologically active molecules with potential therapeutic applications .
Industry: In the industrial sector, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol can be utilized in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-indene] derivatives: These compounds share a similar spirocyclic structure but differ in the functional groups attached to the cyclopropane or indene rings.
Indane-1,3-dione derivatives: These compounds have a similar indene backbone but lack the spirocyclic cyclopropane ring.
Uniqueness: (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanol is unique due to its combination of a spirocyclic cyclopropane ring and an indene structure with a methanol group.
Properties
Molecular Formula |
C12H14O |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-ylmethanol |
InChI |
InChI=1S/C12H14O/c13-8-11-7-12(11)5-9-3-1-2-4-10(9)6-12/h1-4,11,13H,5-8H2 |
InChI Key |
YPYWGIYXFSTGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC3=CC=CC=C3C2)CO |
Origin of Product |
United States |
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